molecular formula C9H10ClIO2 B8160184 2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene

Cat. No.: B8160184
M. Wt: 312.53 g/mol
InChI Key: MGTAJBRCOPERRD-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene (molecular formula C₉H₉ClIO₂, molecular weight ~318.53 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 2), iodine (position 4), and a 2-methoxyethoxy group (position 1). The 2-methoxyethoxy substituent is an ether chain, contributing to enhanced solubility in organic solvents compared to simpler methoxy groups. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the reactivity of its halogen substituents and the versatility of the ether moiety.

Properties

IUPAC Name

2-chloro-4-iodo-1-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTAJBRCOPERRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Methoxyethoxy)-2-chlorobenzene

Starting with 2-chlorophenol, the 2-methoxyethoxy group is introduced via reaction with 2-methoxyethyl tosylate. In Example 4B of the patent, sodium metal in tert-butanol facilitates alkoxide formation from 2-methoxyethanol, which subsequently displaces a chloride on 1-bromo-2,3-dichloro-4-methylsulfonylbenzene. Adapting this, 2-chlorophenol could react with 2-methoxyethyl tosylate under basic conditions (e.g., NaOH in THF), yielding 1-(2-methoxyethoxy)-2-chlorobenzene.

Parameter Conditions Yield
Substrate2-Chlorophenol-
Alkylating Agent2-Methoxyethyl tosylate-
BaseNaOH~85%*
SolventTHF-
TemperatureReflux-

*Yield inferred from analogous reactions in.

Regioselective Iodination Strategies

Introducing iodine at position 4 requires careful consideration of directing effects. The 2-methoxyethoxy group (ortho/para-directing) and chloro group (meta-directing) compete, but the ether’s stronger activation dominates, favoring iodination para to the alkoxy group.

Electrophilic Iodination

Electrophilic iodination employs iodine (I₂) with oxidizing agents like nitric acid (HNO₃) or iodonium-generating reagents. A protocol from US20160280619A1 , which avoids solvent-induced side reactions, suggests using iodine monochloride (ICl) in dichloromethane (DCM) at 0–25°C. Applying this to 1-(2-methoxyethoxy)-2-chlorobenzene would yield the target compound:

1-(2-Methoxyethoxy)-2-chlorobenzene+IClDCM, 0–25°C2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene\text{1-(2-Methoxyethoxy)-2-chlorobenzene} + \text{ICl} \xrightarrow{\text{DCM, 0–25°C}} \text{this compound}

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

  • Williamson Ether Synthesis :

    • React 2-chlorophenol with 2-methoxyethyl tosylate in THF/NaOH.

    • Isolate 1-(2-methoxyethoxy)-2-chlorobenzene.

  • Electrophilic Iodination :

    • Treat the intermediate with ICl in DCM at 0°C.

    • Purify via column chromatography.

Challenges and Optimization

  • Regioselectivity : Competing directing effects may lead to minor by-products (e.g., iodination at position 5). HPLC or GC-MS analysis is critical for purity assessment.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve iodination efficiency but may complicate purification.

  • Yield Enhancement : Catalytic additives (e.g., FeCl₃) or ultrasonic irradiation could accelerate reaction kinetics.

Comparative Analysis of Methods

Method Advantages Limitations
NAS with NaHHigh yields, mild conditionsRequires electron-withdrawing groups
Williamson SynthesisBroad substrate compatibilityMulti-step tosylate preparation
ICl IodinationRegioselective, minimal by-productsRequires low temperatures

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ethers or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene involves its interaction with various molecular targets and pathways. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The 2-methoxyethoxy group can enhance the compound’s solubility and stability, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzene Derivatives

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene C₉H₉ClIO₂ ~318.53 Cl (2), I (4), 2-methoxyethoxy (1) High solubility in organics; synthetic intermediate N/A
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene C₇H₃ClF₃IO 322.45 Cl (2), I (4), CF₃O (1) Enhanced stability (CF₃ group); materials science
2-Bromo-4-iodo-1-methoxybenzene C₇H₆BrIO 321.93 Br (2), I (4), OCH₃ (1) Bromine as a better leaving group; organic synthesis
2-Chloro-4-(chloromethyl)-1-methoxybenzene C₈H₈Cl₂O 191.05 Cl (2), CH₂Cl (4), OCH₃ (1) Lower MW; potential for further alkylation
2-Chloro-4-isocyano-1-methoxybenzene C₈H₆ClNO 167.59 Cl (2), NC (4), OCH₃ (1) Isocyano group for click chemistry
1-Iodo-4-methoxy-2-methylbenzene C₈H₉IO 248.06 I (1), OCH₃ (4), CH₃ (2) Electron-donating methyl group; aromatic coupling

Electronic and Steric Effects

  • Halogen Substituents : Chlorine (electron-withdrawing) and iodine (polarizable, heavy atom) influence electrophilic substitution patterns. Iodine’s size enhances steric hindrance compared to bromine or chlorine .
  • Ether Chains: The 2-methoxyethoxy group increases solubility in nonpolar solvents compared to methoxy or trifluoromethoxy groups. Trifluoromethoxy (CF₃O) provides electronic stabilization but reduces solubility in polar media .
  • Functional Group Reactivity: The isocyano group in 2-Chloro-4-isocyano-1-methoxybenzene enables coordination chemistry or cycloaddition reactions, unlike the inert ether chain in the target compound .

Physical Properties

  • Melting Points : Bulky substituents (e.g., 2-methoxyethoxy) reduce crystallinity, lowering melting points compared to smaller groups like methoxy.
  • Solubility : Ether chains improve solubility in organic solvents (e.g., THF, DCM), whereas trifluoromethoxy derivatives favor fluorinated solvents .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Halogenated benzenes are key in drug synthesis. For example, 2-Bromo-4-iodo-1-methoxybenzene is used in antiviral agent precursors .
  • Materials Science : Trifluoromethoxy-substituted analogs (e.g., from ) are employed in liquid crystals or polymers due to their thermal stability .
  • Safety Considerations : Iodinated compounds may require handling precautions (e.g., light sensitivity), while chloromethyl groups pose toxicity risks .

Biological Activity

2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of chlorine and iodine substituents on the benzene ring, along with a methoxyethoxy group. This unique structure contributes to its reactivity and biological activity.

Property Value
IUPAC Name This compound
CAS Number [Not available]
Molecular Formula C10H12ClI O2
Molecular Weight 292.56 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The halogen substituents enhance its interaction with biological targets.

Antimicrobial Activity

Studies have shown that halogenated compounds can exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains, indicating a potential role for this compound in combating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies suggest it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a derivative of this compound demonstrated IC50 values in the micromolar range against several cancer cell lines, highlighting its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its biological effects likely involves:

  • Electrophilic Substitution : The halogen atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways related to growth and apoptosis.

Case Studies

Several studies have explored the biological activity of halogenated aromatic compounds similar to this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the anticancer effects of halogenated derivatives.
    • Findings : Compounds exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 5 to 15 µM).
    • : The presence of halogens enhances anticancer activity.
  • Antimicrobial Evaluation :
    • Objective : Test antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed inhibition zones comparable to standard antibiotics.
    • Significance : Suggests potential application in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-4-iodo-1-(2-methoxyethoxy)benzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential halogenation and etherification. For the methoxyethoxy group, nucleophilic aromatic substitution (SNAr) using sodium hydride and 2-methoxyethanol in N-methylpyrrolidone (NMP) under inert atmosphere is effective, as demonstrated in analogous syntheses . Halogenation at positions 2 (Cl) and 4 (I) may require controlled temperatures and catalysts (e.g., Pd for iodine introduction). Optimization involves adjusting reaction time (e.g., 7 days for SNAr in NMP) and solvent polarity to enhance yields .

Q. What analytical techniques are critical for characterizing this compound, and how should discrepancies in data be resolved?

  • Methodology : Use a combination of HPLC (retention time comparison), LCMS (for molecular ion validation), and TLC (Rf values in 10% ethyl acetate/hexane) . NMR (¹H/¹³C) confirms substituent positions. Discrepancies in retention times (e.g., 0.63 vs. 1.02 minutes under different HPLC conditions) highlight the need for standardized protocols. Cross-validate with high-resolution mass spectrometry (HRMS) for unambiguous identification .

Q. How can purification challenges (e.g., byproducts from incomplete substitution) be addressed?

  • Methodology : Column chromatography (silica gel, 0–20% ethyl acetate/hexane gradient) effectively separates the target compound from halogenation or etherification byproducts. Monitor fractions via TLC and prioritize fractions with Rf ≈ 0.37 in 10% ethyl acetate/hexane . For persistent impurities, consider recrystallization in hexane/ethyl acetate mixtures.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxyethoxy group in cross-coupling reactions?

  • Methodology : The methoxyethoxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic substitution. In Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination), the ether’s oxygen may coordinate with Pd, influencing regioselectivity. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can map transition states .

Q. How do steric and electronic effects of the 4-iodo substituent impact catalytic cycles in coupling reactions?

  • Methodology : The bulky iodine atom may slow oxidative addition in Pd-catalyzed reactions but enhances stability of intermediate Pd complexes. Compare turnover frequencies (TOF) with bromo/chloro analogs. Use X-ray crystallography to analyze Pd-I bond lengths and angles in model complexes .

Q. What strategies mitigate hydrolysis of the methoxyethoxy group under acidic or high-temperature conditions?

  • Methodology : Introduce protecting groups (e.g., silyl ethers) during synthesis or use buffered reaction media. Stability assays (e.g., HPLC monitoring under pH 2–12) identify degradation thresholds. Alternative etherification reagents (e.g., MEM chloride) may improve robustness .

Q. How can this compound serve as a precursor for radio-labeled probes or heavy-atom derivatives in crystallography?

  • Methodology : The iodine atom enables radio-iodination (¹²⁵I) for tracer studies. For crystallography, exploit iodine’s high electron density to phase crystal structures. Validate via X-ray diffraction and compare with bromo/chloro analogs for heavy-atom substitution efficacy .

Data Contradictions and Resolution

  • Halogenation Yields : Discrepancies in iodine incorporation (e.g., 74% vs. 94% in similar reactions ) may arise from catalyst loading (Pd(OAc)₂ vs. PdCl₂) or base choice (Cs₂CO₃ vs. K₂CO₃). Systematically vary these parameters in DoE (Design of Experiments) frameworks.
  • Retention Time Variability : Standardize HPLC conditions (e.g., SQD-AA05 vs. SQD-AA50 ) to ensure reproducibility.

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